molecular formula C15H20N2O3 B1406629 N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester CAS No. 1579223-92-9

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1406629
CAS No.: 1579223-92-9
M. Wt: 276.33 g/mol
InChI Key: FPYRLQBPXRLUTF-UHFFFAOYSA-N
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Description

N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester is a compound that belongs to the class of hydrazinecarboxylic acid derivatives. This compound is characterized by the presence of an acryloyl group, a benzyl group, and a tert-butyl ester group. It is used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester typically involves the reaction of N’-benzylhydrazinecarboxylic acid tert-butyl ester with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acryloyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the acryloyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester involves its interaction with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The benzyl group can enhance the compound’s binding affinity to specific targets, while the tert-butyl ester group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N’-Acryloyl-N’-methylhydrazinecarboxylic acid tert-butyl ester
  • N’-Acryloyl-N’-phenylhydrazinecarboxylic acid tert-butyl ester
  • N’-Acryloyl-N’-ethylhydrazinecarboxylic acid tert-butyl ester

Uniqueness

N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester is unique due to the presence of the benzyl group, which can enhance its reactivity and binding affinity compared to similar compounds with different substituents. This makes it particularly useful in applications where strong and specific interactions are required.

Properties

IUPAC Name

tert-butyl N-[benzyl(prop-2-enoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-5-13(18)17(11-12-9-7-6-8-10-12)16-14(19)20-15(2,3)4/h5-10H,1,11H2,2-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYRLQBPXRLUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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